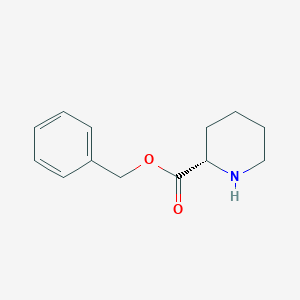

(S)-Benzyl piperidine-2-carboxylate

Descripción general

Descripción

(S)-Benzyl piperidine-2-carboxylate is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl piperidine-2-carboxylate typically involves the esterification of (S)-piperidine-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions to yield the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Enzymatic methods using lipases have also been explored for the synthesis of chiral esters, providing an environmentally friendly alternative to traditional chemical methods .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl group under basic conditions.

Major Products Formed

Oxidation: Benzyl piperidine-2-carboxylic acid.

Reduction: Benzyl piperidine-2-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Potential

(S)-Benzyl piperidine-2-carboxylate is structurally related to numerous biologically active compounds, making it a valuable scaffold in drug design. Its derivatives have been explored for their potential as analgesics, antidepressants, and antipsychotics. The piperidine ring is a common motif in many therapeutic agents, which enhances the relevance of this compound in drug discovery efforts .

Case Study: Antipsychotic Agents

Research indicates that piperidine derivatives, including this compound, can be modified to develop antipsychotic medications. For instance, studies have demonstrated that certain modifications to the piperidine structure can lead to enhanced receptor binding affinity and selectivity for dopamine receptors, which are crucial targets in treating schizophrenia .

Biological Studies

In Vivo Evaluations

this compound has been evaluated for its biological activity in various studies. For example, compounds derived from this structure have shown promising results in inducing apoptosis in cancer cell lines. In vitro studies indicated that modifications to the benzyl group can significantly influence the compound's efficacy against specific cancer types .

Environmental Impact and Safety

Toxicological Assessments

The environmental safety of this compound has been assessed through various toxicological studies. These evaluations are crucial for understanding the compound's impact on human health and ecosystems, especially as it enters pharmaceutical formulations . Regulatory bodies emphasize the importance of comprehensive safety profiles for compounds used in drug development.

Mecanismo De Acción

The mechanism of action of (S)-Benzyl piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simpler structure without the ester or benzyl group.

Pyrrolidine: A five-membered ring analog of piperidine.

Piperazine: Contains two nitrogen atoms in a six-membered ring.

Pipecolic acid: A carboxylic acid derivative of piperidine.

Uniqueness

(S)-Benzyl piperidine-2-carboxylate is unique due to its chiral nature and the presence of both the benzyl and ester functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

(S)-Benzyl piperidine-2-carboxylate, a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a six-membered piperidine ring with a benzyl group and a carboxylate functional group. Its molecular formula is C13H17NO2, and it is often utilized in pharmaceutical synthesis due to its reactivity and solubility properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound has been studied for its ability to inhibit specific enzymes and modulate receptor functions, which may lead to therapeutic effects in treating neurological disorders and other medical conditions.

Enzyme Inhibition

The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism. For instance, it may affect the activity of monoamine oxidase (MAO), which plays a crucial role in the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound could enhance the levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety .

Receptor Modulation

Additionally, structure-activity relationship (SAR) studies have identified this compound as a promising candidate for modulating CC chemokine receptor-3 (CCR3). This receptor is implicated in various inflammatory responses, making it a target for treating asthma and allergic conditions . The compound's ability to act as an antagonist at CCR3 suggests potential applications in managing these diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits MAO activity | |

| Receptor Modulation | Antagonist of CCR3 | |

| Neuroprotective Effects | Potential enhancement of neurotransmitter levels |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential for treating neurodegenerative diseases .

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory properties of this compound. It demonstrated that the compound effectively reduced inflammation markers in vitro, highlighting its potential role in managing inflammatory disorders .

Propiedades

IUPAC Name |

benzyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPHCRIRACQML-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.